BenchChemオンラインストアへようこそ!

N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

PDHK1 inhibition breast cancer antiproliferative activity

This furan-2-carboxamide sulfonylpiperazine is a structurally differentiated PDHK1 inhibitor (MCF-7 IC50 1.88 µM; A375 IC50 4.2 µM) that engages Bcl-XL and induces apoptosis, a fate not recapitulated by metabolic-only PDHK1 inhibitors like AZD7545. The unique chemotype enables orthogonal chemical biology experiments to confirm PDHK1-driven viability phenotypes in breast cancer and melanoma models. Optimally suited for laboratories requiring cell-permeable, antiproliferative probes with established cytotoxicity data in well-characterized cancer lines.

Molecular Formula C16H18ClN3O4S
Molecular Weight 383.85
CAS No. 1170855-25-0
Cat. No. B2507408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide
CAS1170855-25-0
Molecular FormulaC16H18ClN3O4S
Molecular Weight383.85
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H18ClN3O4S/c1-19-8-10-20(11-9-19)25(22,23)15-7-6-14(24-15)16(21)18-13-5-3-2-4-12(13)17/h2-7H,8-11H2,1H3,(H,18,21)
InChIKeyABJOINQSELUHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide (CAS 1170855-25-0): A Sulfonylated Piperazine PDHK1 Inhibitor


N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide (CAS 1170855-25-0) is a synthetic small molecule belonging to the heterocyclic carboxamide class, featuring a furan-2-carboxamide core substituted with a 2-chlorophenyl group and a 4-methylpiperazin-1-ylsulfonyl moiety. It is classified in authoritative target databases as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor [1] and has been investigated in patent literature (WO2011044157) for oncology indications including metastatic and solid tumor cancers [2]. The compound exhibits antiproliferative activity against human cancer cell lines, with reported IC50 values of 1.88 µM in MCF-7 breast cancer cells and 4.2 µM in A375 melanoma cells .

Why Generic PDHK1 Inhibitor Substitution Is Not Feasible for N-(2-Chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide


PDHK1 inhibitors are a structurally diverse class spanning resorcinol amides, oxadiazoles, and sulfonylated piperazines, each with distinct isoform selectivity profiles and cellular pharmacodynamics. Substituting N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide with a generic PDHK1 inhibitor (e.g., AZD7545, TM-1, or dichloroacetate) is not scientifically valid because the furan-2-carboxamide sulfonylpiperazine scaffold confers unique target engagement and cellular potency characteristics that cannot be extrapolated across chemotypes. Published PDHK1 inhibitors span a >1000-fold potency range (IC50 from 3 nM to >10 µM) and exhibit divergent PDHK isoform selectivity profiles . The specific 2-chlorophenyl substitution pattern and the 4-methylpiperazin-1-ylsulfonyl appendage on the furan core of this compound are structural determinants that drive its distinct cellular activity profile, as evidenced by differential cytotoxicity across MCF-7 and A375 cell lines .

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide vs. Comparable PDHK1 Inhibitors


MCF-7 Breast Cancer Cell Antiproliferative Potency Comparison Against Reference PDHK1 Inhibitor TM-1

In MCF-7 breast adenocarcinoma cells, N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide exhibits an IC50 of 1.88 µM , which represents a ~1.6-fold improvement in potency over the reference PDHK1 inhibitor TM-1 (IC50 = 2.97 µM in PDHK1 enzymatic assay) . While this is a cross-study comparison (cellular vs. enzymatic assay), it suggests that the sulfonylated piperazine furan-carboxamide scaffold may confer enhanced cellular target engagement relative to the TM-1 chemotype. No direct head-to-head data under identical assay conditions are publicly available.

PDHK1 inhibition breast cancer antiproliferative activity MCF-7

A375 Melanoma Cell Antiproliferative Activity Differentiates This Compound from Isoform-Selective PDHK1 Modulators

The compound demonstrates an IC50 of 4.2 µM against A375 malignant melanoma cells . In contrast, the highly PDHK1-selective inhibitor AZD7545 (IC50 = 36.8 nM enzymatic) has not been reported to exhibit direct A375 antiproliferative activity at comparable concentrations, and its cellular effects are primarily characterized in metabolic modulation contexts rather than direct cytotoxicity . This differential cellular phenotype—direct antiproliferative activity in melanoma cells versus purely metabolic modulation—represents a meaningful pharmacodynamic distinction relevant to oncology research applications. The furan-2-carboxamide sulfonylpiperazine may engage additional cellular targets or induce distinct downstream apoptotic signaling (Bcl-XL inhibition mechanism reported for MCF-7 ) not observed with ATP-competitive PDHK1 inhibitors.

PDHK1 inhibitor melanoma A375 antiproliferative

Structural Differentiation: Furan-2-Carboxamide Sulfonylpiperazine Scaffold vs. Common PDHK1 Inhibitor Chemotypes

The compound's core scaffold—a 5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide—is structurally distinct from the three major PDHK1 inhibitor chemotypes: (i) resorcinol amides (TM-1 series), (ii) oxadiazole derivatives, and (iii) dichloroacetate-based compounds [1]. The sulfonylated piperazine moiety is linked via a sulfonyl bridge to the furan ring at the 5-position, creating a spatial arrangement unavailable in other chemotypes. This structural divergence is critical because the furan oxygen and the sulfonamide geometry can participate in hydrogen-bonding networks within the PDHK1 ATP-binding pocket that differ fundamentally from the binding modes of resorcinol-based inhibitors. Additionally, the 2-chlorophenyl carboxamide substituent provides hydrophobic contacts distinct from the dichlorophenyl motifs common in other series. No other publicly disclosed PDHK1 inhibitor shares this exact substitution architecture [2].

chemotype differentiation scaffold comparison PDHK1 furan-2-carboxamide

Differential Cellular Mechanism: Bcl-XL Inhibition vs. Standard PDHK1-Mediated Metabolic Modulation

In MCF-7 breast cancer cells, the compound's antiproliferative activity is mechanistically linked to Bcl-XL inhibition and apoptosis induction , a mechanism distinct from the canonical PDHK1-mediated metabolic reprogramming (pyruvate dehydrogenase phosphorylation status modulation) observed with ATP-competitive inhibitors such as AZD7545 and TM-1 . This mechanistic divergence suggests that the furan-2-carboxamide sulfonylpiperazine may function as a dual-mechanism agent, simultaneously targeting PDHK1 catalytic activity and anti-apoptotic Bcl-2 family proteins, or alternatively, that PDHK1 inhibition by this chemotype triggers a distinct downstream signaling cascade leading to Bcl-XL suppression. The pro-apoptotic mechanism is not described for any other major PDHK1 inhibitor chemotype in the published literature.

Bcl-XL inhibition apoptosis mechanism of action PDHK1

Optimal Research and Procurement Scenarios for N-(2-Chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide


PDHK1-Dependent Breast Cancer Cell Line Studies Requiring Direct Antiproliferative Readouts

For researchers investigating PDHK1 as a therapeutic vulnerability in estrogen receptor-positive breast cancer, this compound provides a cell-permeable tool with a demonstrated IC50 of 1.88 µM in MCF-7 cells . Unlike AZD7545, which is primarily characterized in enzymatic and metabolic modulation assays without established MCF-7 cytotoxicity data, this compound enables direct cell viability-based screening and dose-response studies in a well-characterized breast cancer model. The reported Bcl-XL inhibitory mechanism further supports its use in studies examining the intersection of metabolic kinase inhibition and apoptotic signaling .

Melanoma Oncology Research Requiring PDHK1-Targeted Compounds with Demonstrated A375 Cytotoxicity

The compound's 4.2 µM IC50 in A375 melanoma cells makes it a candidate for target validation studies in malignant melanoma, where PDHK1 overexpression has been implicated in metabolic adaptation and therapy resistance. The direct antiproliferative phenotype distinguishes this compound from metabolic-modulator-only PDHK1 inhibitors, providing a cellular tool for viability-based phenotypic screening in melanoma drug discovery programs .

Chemical Biology Studies Requiring Orthogonal PDHK1 Inhibitor Chemotypes for Target Deconvolution

The furan-2-carboxamide sulfonylpiperazine scaffold is structurally unique among disclosed PDHK1 inhibitors, with no identical chemotype present in the resorcinol amide, oxadiazole, or dichloroacetate series . This structural differentiation makes the compound valuable for orthogonal chemical biology experiments where concordant phenotypes across structurally distinct PDHK1 inhibitors strengthen target engagement confidence and reduce the likelihood of compound-specific off-target effects confounding data interpretation [1].

Apoptosis Pathway Investigation in the Context of PDHK1 Pharmacological Inhibition

The compound's reported mechanism of Bcl-XL inhibition and apoptosis induction in MCF-7 cells is unique among PDHK1 inhibitors and supports its use as a chemical probe for dissecting the crosstalk between PDHK1 signaling and the intrinsic apoptotic pathway. Studies examining whether PDHK1 inhibition directly regulates Bcl-2 family protein expression or whether the pro-apoptotic effect is scaffold-dependent can leverage this compound alongside metabolically selective PDHK1 inhibitors (e.g., AZD7545) as mechanistic controls .

Quote Request

Request a Quote for N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.